molecular formula C14H14N2O2S B2944902 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzonitrile CAS No. 1705498-43-6

4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzonitrile

Cat. No.: B2944902
CAS No.: 1705498-43-6
M. Wt: 274.34
InChI Key: FZWWWAYNSOFMRE-UHFFFAOYSA-N
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Description

4-{8-Azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzonitrile is a complex organic compound featuring a bicyclic structure. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Without more specific information, it’s difficult to predict how this compound might interact with biological systems or other chemicals .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it’s handled, and how it’s disposed of. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions involving this compound could be quite varied, depending on its properties and potential applications. It could potentially be used in the development of new pharmaceuticals, as a building block in organic synthesis, or in the study of chemical reactions .

Chemical Reactions Analysis

Properties

IUPAC Name

4-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c15-10-11-4-8-14(9-5-11)19(17,18)16-12-2-1-3-13(16)7-6-12/h1-2,4-5,8-9,12-13H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWWWAYNSOFMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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